molecular formula C23H25ClN6S2 B12743918 N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-33-8

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Cat. No.: B12743918
CAS No.: 132418-33-8
M. Wt: 485.1 g/mol
InChI Key: RKHBZDOTXWIJPX-UHFFFAOYSA-N
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Description

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is a complex organic compound with a unique structure This compound is characterized by its multiple ring systems and the presence of various functional groups, including a thia group, a chlorophenyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the functional groups. Common reagents used in these reactions include chlorinating agents, thionating agents, and tert-butylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbothioamide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thia group can yield sulfoxides or sulfones, while reduction of the carbothioamide group can produce primary or secondary amines.

Scientific Research Applications

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Its unique properties could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is not well-documented. its structure suggests potential interactions with various molecular targets. The thia group and carbothioamide group could interact with enzymes or receptors, modulating their activity. The chlorophenyl group could also play a role in binding to specific molecular sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-9-(2-bromophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
  • N-tert-butyl-9-(2-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Uniqueness

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thia group and carbothioamide group also adds to its distinctiveness, potentially offering unique interactions with molecular targets.

Properties

CAS No.

132418-33-8

Molecular Formula

C23H25ClN6S2

Molecular Weight

485.1 g/mol

IUPAC Name

N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C23H25ClN6S2/c1-13-27-28-18-11-25-20(14-7-5-6-8-16(14)24)19-15-9-10-29(22(31)26-23(2,3)4)12-17(15)32-21(19)30(13)18/h5-8H,9-12H2,1-4H3,(H,26,31)

InChI Key

RKHBZDOTXWIJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC(C)(C)C)C(=NC2)C5=CC=CC=C5Cl

Origin of Product

United States

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